molecular formula C13H8N2O2S B608200 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 1954650-11-3

7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No. B608200
CAS RN: 1954650-11-3
M. Wt: 256.28
InChI Key: CQHAROORCYWRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JMS-053 is an allosteric PTP4A3 inhibitor which increases Emilin 1 gene expression.

Scientific Research Applications

Synthesis and Pharmacological Inhibition

A study by Tasker et al. (2019) developed a continuous flow photooxygenation process to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. This process, using ambient air as the sole reactant, facilitated the late-stage diversification of the aminothienopyridinone scaffold. Some analogs showed potent in vitro inhibition of the cancer-associated protein tyrosine phosphatase PTP4A3, supporting their potential in cancer treatment research (Tasker et al., 2019).

Antimicrobial Properties

Vlasov et al. (2022) investigated the antimicrobial activity of compounds structurally related to 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. Their studies showed moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis, highlighting the potential of these compounds in developing new antibacterials (Vlasov et al., 2022).

Enzyme Inhibition and Cancer Research

Lazo et al. (2019) focused on a novel, potent, and selective PTP4A inhibitor, JMS-053, derived from 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione. This compound and its analogs were effective in vitro PTP4A3 inhibitors, retaining cytotoxicity against human ovarian and breast cancer cells. This research supports the potential of these compounds in cancer therapy (Lazo et al., 2019).

Xanthine Oxidase Inhibition

Schneller et al. (1978) synthesized derivatives of 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione and found them to be weak inhibitors of the enzyme xanthine oxidase. This suggests their possible application in medical conditions where xanthine oxidase inhibition is beneficial (Schneller et al., 1978).

properties

CAS RN

1954650-11-3

Product Name

7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28

IUPAC Name

7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione

InChI

InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17)

InChI Key

CQHAROORCYWRRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JMS-631-053;  JMS053;  JMS 053;  JMS-053

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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